molecular formula C15H20FN3O4 B1439844 tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate CAS No. 915135-20-5

tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B1439844
CAS No.: 915135-20-5
M. Wt: 325.34 g/mol
InChI Key: MUONWOLEGDYZRZ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H20FN3O4 . It has a molecular weight of 325.34 . The compound is solid in physical form .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate is synthesized through various chemical reactions and used as an important intermediate for the synthesis of biologically active compounds, including benzimidazole and other heterocyclic compounds. These intermediates have been characterized using techniques like ESI-MS, 1HNMR, elementary analysis, LCMS, FT-IR, and X-ray diffraction, confirming their structures and providing insights into their molecular conformations and stability (Liu Ya-hu, 2010), (C. Sanjeevarayappa et al., 2015), (Zhi-Ping Yang et al., 2021).

  • Crystal Structure Analysis : The compound and its derivatives have been studied for their crystal and molecular structures. This includes analysis of bond lengths, angles, and crystallization in different space groups, providing a deep understanding of their structural properties and conformation (Ashwini Gumireddy et al., 2021), (C. Mamat et al., 2012).

Biological and Medicinal Applications

  • Biological Evaluation : Various derivatives of this compound have been synthesized and evaluated for their biological activities. These compounds have been screened for in vitro antibacterial and anthelmintic activity, showing varying levels of effectiveness against different organisms (B. Kulkarni et al., 2016).

  • Anticorrosive Properties : A derivative, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, has been investigated for its anticorrosive properties on carbon steel in acidic environments. The compound showed significant protection against corrosion, with its efficiency increasing with concentration (B. Praveen et al., 2021).

Material Science and Chemical Synthesis Applications

  • Synthesis of Pharmaceuticals : The compound and its derivatives are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. They are utilized in various chemical reactions and structural modifications to produce desired end-products, highlighting their versatility and importance in drug development (Tomomichi Chonan et al., 2011), (Min Wang et al., 2015).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed . The safety data sheet (MSDS) provides more detailed safety information .

Mechanism of Action

Target of Action

Tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities . The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Mode of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to their ability to interact favorably with macromolecules . This is due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Biochemical Pathways

Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Properties

IUPAC Name

tert-butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)12-6-4-5-11(16)13(12)19(21)22/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUONWOLEGDYZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of piperazine-1-carboxylic acid tert-butyl ester (0.204 g, 1.1 mmol) in 1 mL dimethylsulfoxide was added potassium carbonate (0.303 g, 2.2 mmol) followed by 1,3-difluoro-2-nitro-benzene (0.159 g, 1 mmol). The solution was stirred 30 minutes at room temperature, and was then diluted with 50 mL ethyl ether. The organic phase was washed three times with 50 mL water and once with 50 mL brine, dried over sodium sulfated, and concentrated in vacuo to give 0.314 g (0.965 mmol, 96.5%) of 4-(3-fluoro-2-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester as a yellow oil. MS: 226 (M−BOC+H)+.
Quantity
0.204 g
Type
reactant
Reaction Step One
Quantity
0.303 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.159 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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